Product packaging for Dichloroacetic acid-d2(Cat. No.:CAS No. 63403-57-6)

Dichloroacetic acid-d2

Cat. No.: B1611750
CAS No.: 63403-57-6
M. Wt: 130.95 g/mol
InChI Key: JXTHNDFMNIQAHM-PFUFQJKNSA-N
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Description

The Significance of Isotopic Labeling for Mechanistic Elucidation

Elucidating a reaction mechanism—the detailed, step-by-step process of how reactants transform into products—is a fundamental goal in chemistry. ias.ac.innumberanalytics.com Isotopic labeling is one of the most powerful techniques available for this purpose. ias.ac.innumberanalytics.com By strategically replacing an atom in a reactant with one of its isotopes, chemists can act as molecular detectives, tracking the position of that atom throughout the reaction. ias.ac.in

When deuterium (B1214612) is used for isotopic labeling, it serves as a marker that can distinguish one atom from another. ias.ac.in For example, if a specific hydrogen atom is replaced by a deuterium atom in a starting material, its final location in the product molecule can be determined using techniques like NMR spectroscopy or mass spectrometry. fiveable.me This information provides direct evidence for the breaking and forming of specific chemical bonds, allowing researchers to confirm or rule out proposed reaction pathways. ias.ac.in

A more subtle, yet equally important, application is the study of the kinetic isotope effect (KIE). symeres.com The replacement of hydrogen with the heavier deuterium can cause a small but measurable change in the reaction rate. ias.ac.in This effect is particularly pronounced for steps in the reaction mechanism that involve the breaking of a bond to that hydrogen. By quantifying this change in rate, researchers can gain insight into the reaction's rate-determining step and the structure of its transition state. ias.ac.in This detailed knowledge enables greater control over the reaction, helping to optimize conditions for higher yields and faster reaction times. ias.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2O2 B1611750 Dichloroacetic acid-d2 CAS No. 63403-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio 2,2-dichloro-2-deuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHNDFMNIQAHM-PFUFQJKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(=O)O[2H])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583846
Record name Dichloro(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63403-57-6
Record name Dichloro(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroacetic acid-d2
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Synthetic Strategies and Isotopic Enrichment of Dichloroacetic Acid D2

Deuterium (B1214612) Exchange Methodologies

Deuterium exchange is a common and direct approach for introducing deuterium into a molecule. wikipedia.org This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). wikipedia.orgnih.gov The efficiency of this exchange is highly dependent on the acidity of the proton being replaced and the reaction conditions employed.

Acid-Catalyzed Deuterium Exchange Protocols

Acid-catalyzed hydrogen-deuterium exchange represents a foundational method for the deuteration of carboxylic acids. nih.gov In the context of dichloroacetic acid, the α-proton is rendered acidic by the electron-withdrawing effects of the two chlorine atoms and the adjacent carboxylic acid group. This acidity facilitates its exchange with deuterium from a deuterated solvent, typically D₂O, in the presence of a strong acid catalyst.

The general mechanism involves the protonation (or deuteration) of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the removal of the α-proton by a weak base (like D₂O), leading to the formation of an enol intermediate. The subsequent ketonization of this enol in the deuterated medium results in the incorporation of a deuterium atom at the α-position. Repetition of this process, often requiring prolonged reaction times or elevated temperatures, can lead to high levels of isotopic enrichment. The lability of the carboxylic acid proton ensures its rapid exchange with the deuterated solvent. libretexts.org

Key parameters influencing the extent of deuteration include the choice of acid catalyst (e.g., DCl, D₂SO₄), the molar excess of the deuterium source, reaction temperature, and duration. nih.gov Microwave irradiation has also been explored to accelerate the exchange process. nih.gov

Catalytic Hydrodechlorination Approaches

Catalytic hydrodechlorination is a reaction that involves the removal of a chlorine atom and its replacement with a hydrogen atom, typically using a heterogeneous catalyst and a source of hydrogen gas. mdpi.com For the synthesis of D2-DCA, this method can be adapted by using deuterium gas (D₂) as the reducing agent. A potential precursor for this approach is trichloroacetic acid.

The process involves the reaction of trichloroacetic acid with D₂ gas over a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). nih.goviarc.fr The catalyst facilitates the cleavage of a C-Cl bond and the subsequent formation of a C-D bond. While this method can be effective for dechlorination, achieving selective monodechlorination to yield dichloroacetic acid-d1 from trichloroacetic acid can be challenging, as the reaction can proceed further to produce monochloroacetic acid or even acetic acid. sciencemadness.org Controlling the reaction stoichiometry, pressure of D₂, temperature, and catalyst activity is crucial for optimizing the yield of the desired deuterated product.

Halogenation of Deuterated Precursors

An alternative strategy for the synthesis of D2-DCA involves starting with a precursor that is already appropriately deuterated and then introducing the chlorine atoms. This approach can offer better control over the isotopic labeling pattern.

Chlorination of Deuterated Acetic Acid Routes

A logical precursor for this route is acetic acid-d4 (CD₃COOD), where all four hydrogen atoms have been replaced by deuterium. The chlorination of acetic acid-d4 can be achieved using various chlorinating agents, such as chlorine gas (Cl₂), in the presence of a catalyst or under UV irradiation. sciencemadness.org

The reaction proceeds via a free-radical mechanism when initiated by UV light, or through an acid-catalyzed pathway. The stepwise substitution of deuterium atoms on the methyl group with chlorine atoms occurs, leading to the formation of monochloroacetic acid-d3, dichloroacetic acid-d2, and trichloroacetic acid-d1. Careful control of the reaction conditions, including the stoichiometry of the chlorinating agent and the reaction time, is necessary to maximize the formation of this compound and to facilitate its separation from the other chlorinated products and unreacted starting material. Fractional distillation is often employed for the purification of the final product. sciencemadness.org

Electrochemical Synthesis in Deuterated Media

Electrochemical methods offer a distinct approach to synthesis, often proceeding under mild conditions and with high selectivity. researchgate.net For the preparation of D2-DCA, electrochemical reduction in a deuterated medium is a viable strategy. This can involve the reduction of a more highly chlorinated precursor, such as trichloroacetic acid, at a cathode in a solvent system containing a deuterium source like D₂O.

The electrochemical conversion of dichloroacetic acid to chloroacetic acid has been demonstrated, suggesting that the reverse process of reducing a C-Cl bond is feasible. researchgate.net In a deuterated medium, the cleavage of the C-Cl bond would be followed by the quenching of the resulting carbanion or radical intermediate by a deuteron (B1233211) from the solvent, leading to the formation of the C-D bond. The performance of this process is highly dependent on the electrode material, the composition of the electrolyte, the applied potential or current density, and the design of the electrochemical cell. researchgate.net Microfluidic reactors have been shown to enhance the efficiency of such electrochemical transformations. researchgate.net This method holds promise for a green and controlled synthesis of D2-DCA.

Comparative Evaluation of Synthesis Methods

Each of the described synthetic routes to this compound possesses a unique set of advantages and disadvantages in terms of isotopic enrichment, chemical yield, cost, and experimental complexity.

Synthesis Method Precursors Reagents Typical Isotopic Purity Advantages Disadvantages
Acid-Catalyzed Deuterium Exchange Dichloroacetic acidD₂O, DCl/D₂SO₄>98 atom % DDirect method, high isotopic purity achievable.May require harsh conditions and long reaction times; potential for back-exchange.
Catalytic Hydrodechlorination Trichloroacetic acidD₂, Pd/C or Pt/C catalystVariableUtilizes common starting materials.Difficult to control selectivity; potential for over-reduction; handling of D₂ gas.
Chlorination of Deuterated Precursors Acetic acid-d4Cl₂, UV light or catalyst>98 atom % DHigh isotopic purity from fully deuterated precursor.Produces a mixture of chlorinated products requiring careful separation.
Electrochemical Synthesis Trichloroacetic acidD₂O (as solvent/deuterium source)Potentially highMild reaction conditions; high selectivity possible; environmentally friendly.Requires specialized equipment; optimization of electrochemical parameters can be complex.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Acid-catalyzed deuterium exchange is often favored for its directness and the high levels of isotopic enrichment that can be attained, though it may necessitate forcing conditions. The chlorination of deuterated acetic acid provides a reliable route to high isotopic purity, but the challenge lies in the purification of the desired product from a mixture of congeners. Catalytic hydrodechlorination with deuterium gas presents a conceptually straightforward approach, but controlling the selectivity of the dechlorination reaction is a significant hurdle. Electrochemical synthesis in deuterated media is an emerging and promising technique that offers the potential for a highly controlled and sustainable process, although it may require more specialized expertise and equipment. The choice of the most suitable method will depend on the specific requirements of the application, including the desired level of isotopic purity, the scale of the synthesis, and the available resources.

Optimization of Deuterium Incorporation Efficiency

Achieving a high degree of deuterium incorporation is paramount in the synthesis of this compound for its effective use in research applications like nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry. The efficiency of deuterium incorporation is influenced by several factors, including the choice of deuteration method, reaction conditions, and the nature of the catalyst employed.

In H-D exchange reactions, the equilibrium nature of the process necessitates the use of a large excess of the deuterium source, typically D₂O, to drive the reaction towards the deuterated product. The choice of catalyst is also critical. For instance, acid-catalyzed exchange, while effective for the carboxylic acid proton, may require harsh conditions to promote exchange at the carbon-bound hydrogen. The optimization of such a process would involve screening various deuterated acids (e.g., D₂SO₄ in D₂O) and optimizing temperature and reaction time to maximize deuterium incorporation while minimizing potential side reactions.

Base-catalyzed H-D exchange could also be explored. The use of a strong base in a deuterated solvent can facilitate the deprotonation of the α-carbon, allowing for deuterium incorporation. The efficiency would depend on the pKa of the C-H bond and the strength of the base. Optimization would involve careful selection of the base and solvent system to ensure high deuterium incorporation without causing degradation of the dichloroacetic acid molecule.

Transition metal-catalyzed H-D exchange offers another avenue for optimization. Catalysts based on iridium, rhodium, or palladium are known to activate C-H bonds, facilitating their exchange with deuterium. The efficiency of these catalysts can be tuned by modifying the ligands attached to the metal center. Optimization would involve screening different catalyst systems, reaction temperatures, and pressures of deuterium gas (if used as the source) to achieve the desired level of isotopic enrichment.

The following table illustrates hypothetical optimization parameters for deuterium incorporation in dichloroacetic acid via a catalyzed H-D exchange reaction.

ParameterCondition ACondition BCondition CResulting Isotopic Enrichment (%)
Catalyst Pd/C[Ir(cod)(NHC)]⁺D₂SO₄Varies
Deuterium Source D₂OD₂ gasD₂OVaries
Temperature (°C) 80100120Varies
Reaction Time (h) 122448Varies
Pressure (atm) 1101Varies

Scalability and Purity Considerations for Research Applications

The transition from a laboratory-scale synthesis of this compound to a larger, more scalable production process presents several challenges. These include the cost and availability of deuterated starting materials, the efficiency of the synthetic route, and the purification of the final product to meet the stringent purity requirements for research applications.

Scalability:

The scalability of any synthetic route for this compound is heavily dependent on the cost and availability of the deuterium source. Deuterium oxide is the most common and relatively inexpensive source, making H-D exchange reactions an attractive option for larger-scale synthesis. However, processes requiring specialized and expensive deuterated reagents or catalysts may not be economically viable for large-scale production.

The safety and handling of reagents and intermediates are also important considerations for scaling up production. Reactions that involve hazardous materials or require specialized equipment may be difficult to implement on a larger scale.

Purity Considerations:

For research applications such as NMR spectroscopy or as an internal standard, both high chemical and isotopic purity are essential. Commercially available this compound typically has a chemical purity of at least 98% and an isotopic purity (atom % D) of 98% or higher. sigmaaldrich.comcdnisotopes.comlgcstandards.comisotope.com

Purification of this compound from the reaction mixture is a critical step. Unreacted starting materials, partially deuterated intermediates, and byproducts must be removed. Standard purification techniques such as distillation, crystallization, and chromatography can be employed. The choice of purification method will depend on the physical properties of this compound and the impurities present.

The analysis of both chemical and isotopic purity is crucial for quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing chemical purity and can also provide information about the isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is invaluable for determining the degree and position of deuterium incorporation.

The table below outlines the key considerations for ensuring the quality of this compound for research purposes.

Quality ParameterAnalytical Technique(s)Target Specification
Chemical Purity GC-MS, HPLC≥ 98%
Isotopic Purity (atom % D) NMR (¹H, ²H), Mass Spectrometry≥ 98%
Residual Solvents GC-MSBelow specified limits
Water Content Karl Fischer TitrationBelow specified limits

Advanced Analytical Characterization of Dichloroacetic Acid D2 and Its Metabolites

Spectroscopic Techniques for Isotopic Purity and Structural Analysis

Spectroscopic methods are indispensable for the foundational characterization of Dichloroacetic acid-d2, providing insights into its isotopic enrichment and molecular structure. These techniques are crucial for verifying the successful incorporation of deuterium (B1214612) and for tracing its metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the context of deuterated compounds like this compound, ²H NMR (Deuterium NMR) plays a pivotal role.

Deuterium NMR offers a distinct advantage as it directly detects the deuterium nucleus. This allows for the verification of the position and extent of deuterium incorporation within the this compound molecule. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals for deuterium are characteristically broader. This technique is instrumental in confirming the isotopic purity of this compound, ensuring that the deuterium label is present as expected and that there is no significant isotopic scrambling.

The use of deuterated compounds also simplifies ¹H NMR spectra. By replacing protons with deuterium, the corresponding signals in the ¹H NMR spectrum are absent, which can help in assigning the signals of the remaining protons in a molecule, especially in complex structures. While this compound itself has a simple structure, this principle is fundamental in the broader application of deuterium labeling in NMR studies.

Key Applications of NMR in this compound Analysis:

ApplicationNMR TechniqueInformation Obtained
Isotopic Purity Assessment²H NMRDirect detection and quantification of deuterium incorporation.
Structural Confirmation¹H and ¹H NMRConfirmation of the molecular structure and absence of proton signals at deuterated sites.
Metabolite Identification¹H and ²H NMRIdentification of metabolites by comparing their spectra to those of known standards.

Mass Spectrometry (MS) for Isotopic Tracing and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is a cornerstone of metabolic research involving isotopically labeled compounds, including this compound, due to its ability to differentiate between molecules based on their isotopic composition.

When this compound is introduced into a biological system, its metabolism can be traced by monitoring the appearance of its deuterated metabolites. The deuterium atoms in this compound result in a predictable increase in the mass of the parent compound and its subsequent metabolites compared to their unlabeled counterparts. This mass shift allows for the selective detection and quantification of the labeled species, even in the presence of endogenous (unlabeled) pools of the same compounds.

For instance, the major metabolites of DCA include glyoxylic acid, oxalic acid, and glycolic acid. nih.govsielc.com When tracing the metabolism of this compound, these metabolites will retain the deuterium label, and their corresponding mass spectra will show ions with higher mass-to-charge ratios. This enables researchers to delineate the metabolic pathways of this compound with high specificity.

Table of Expected Mass Shifts for this compound and its Metabolites:

CompoundUnlabeled Monoisotopic Mass (Da)Deuterated (d2) Monoisotopic Mass (Da)Mass Shift (Da)
Dichloroacetic acid127.94129.95+2.01
Glyoxylic acid74.0076.01+2.01
Oxalic acid89.9992.00+2.01
Glycolic acid76.0278.03+2.01

Note: The exact mass shift may vary slightly depending on the specific metabolic transformation and the number of deuterium atoms retained.

Chromatographic Separation Methods for Complex Biological Matrices

Biological samples such as blood and urine are complex mixtures containing a vast array of molecules. Chromatographic techniques are essential for separating this compound and its metabolites from these interfering substances prior to their detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Metabolite Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds in a liquid mobile phase. For the analysis of this compound and its polar metabolites, HPLC is particularly well-suited.

Several HPLC methods have been developed for the simultaneous determination of DCA and its metabolites (oxalic acid, glyoxylic acid, and glycolic acid) in biological samples. nih.gov Anion-exchange chromatography is often employed, as it effectively separates these acidic compounds. nih.gov The separation is typically followed by detection using a conductivity detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). The use of hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective in retaining and separating these small, polar compounds. nih.gov

The robustness of HPLC allows for the direct analysis of minimally treated biological samples, such as plasma and urine, making it an efficient tool for high-throughput metabolic studies. nih.gov

Typical HPLC Parameters for DCA and Metabolite Analysis:

ParameterDescription
ColumnAnion-exchange or HILIC
Mobile PhaseAqueous buffer with an organic modifier (e.g., sodium hydroxide (B78521) in methanol) nih.gov
DetectorConductivity Detector or Mass Spectrometer
Sample TypePlasma, Urine

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While Dichloroacetic acid and its metabolites are not inherently volatile, they can be analyzed by GC after a derivatization step.

Derivatization converts the polar carboxylic acid groups into more volatile esters, such as methyl esters. nih.gov This is often achieved by reacting the sample with a reagent like boron trifluoride-methanol complex. nih.gov Following derivatization, the volatile analytes are separated on a GC column and can be detected with high sensitivity using a mass spectrometer (GC-MS).

GC-MS provides excellent chromatographic resolution and mass spectral information, which aids in the confident identification and quantification of this compound and its metabolites. However, it is important to note that derivatization can sometimes be a source of analytical variability and must be carefully controlled.

Summary of Chromatographic Methods:

TechniqueDerivatization Required?Advantages
HPLCNo- Simultaneous analysis of parent compound and metabolites nih.gov- Minimal sample preparation nih.gov- Suitable for polar and non-volatile compounds
GCYes- High chromatographic resolution- High sensitivity, especially with MS detection

Investigative Paradigms of Dichloroacetic Acid D2 in Biological Systems

Molecular Mechanisms of Action and Cellular Target Identification

Dichloroacetic acid (DCA), the non-deuterated analogue of Dichloroacetic acid-d2, is recognized as a small molecule that directly interfaces with cellular metabolism at a critical enzymatic checkpoint. Its mechanisms are centered on the regulation of mitochondrial function.

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition and Pyruvate Dehydrogenase Complex (PDC) Activation

Dichloroacetate (B87207) acts as a pyruvate analogue, competitively inhibiting the enzyme Pyruvate Dehydrogenase Kinase (PDK). mdpi.comthedcasite.comdcaguide.org PDK's primary role is to phosphorylate and thereby inactivate the Pyruvate Dehydrogenase Complex (PDC), a crucial gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. mdpi.comdcaguide.org The PDC is a multi-enzyme complex responsible for the irreversible decarboxylation of pyruvate to acetyl-CoA. dcaguide.org

By inhibiting PDK, DCA prevents the phosphorylation of the E1α subunit of the PDC, thus maintaining the complex in its active, dephosphorylated state. mdpi.comnih.govplos.org This activation of the PDC is a central tenet of DCA's mechanism of action. nih.govnih.govnih.gov Research indicates that the four PDK isoforms exhibit differential sensitivity to inhibition by DCA. mdpi.comdcaguide.org

Table 1: Relative Sensitivity of Pyruvate Dehydrogenase Kinase (PDK) Isoforms to Dichloroacetate Inhibition

PDK IsoformSensitivity to DCAReference
PDK1Relatively Sensitive mdpi.comdcaguide.org
PDK2Most Sensitive mdpi.comdcaguide.org
PDK3Most Resistant dcaguide.org
PDK4Relatively Sensitive mdpi.comdcaguide.org

This isoform-specific inhibition suggests that the pharmacological effects of dichloroacetate can vary across different cell and tissue types, depending on their predominant PDK expression profiles. mdpi.comnih.gov

Metabolic Flux Reprogramming: Glycolysis to Oxidative Phosphorylation Shift

The inhibition of PDK and subsequent activation of PDC fundamentally reprogram cellular metabolic flux. mdpi.com In many cancer cells, a phenomenon known as the "Warburg effect" or aerobic glycolysis is observed, where cells preferentially metabolize glucose via glycolysis to produce lactate (B86563), even in the presence of oxygen. nih.govnih.gov Dichloroacetate directly counters this metabolic phenotype. nih.govnih.gov

By activating the PDC, DCA facilitates the conversion of pyruvate into acetyl-CoA, shunting this key metabolite into the mitochondria to fuel the TCA cycle and subsequent oxidative phosphorylation. mdpi.comnih.govdcaguide.org This action effectively reverses the Warburg effect, promoting a shift from cytoplasmic glycolysis towards mitochondrial glucose oxidation. thedcasite.comnih.govnih.gov This metabolic switch leads to a measurable decrease in lactate production. nih.govdcaguide.org Studies in cholangiocarcinoma cells under cisplatin (B142131) stress showed that DCA increased glucose uptake while reducing lactate secretion, demonstrating a clear shift from glycolysis to aerobic oxidation. frontiersin.org

Impact on Cellular Bioenergetics and Mitochondrial Function

The metabolic reprogramming induced by dichloroacetate has profound effects on cellular bioenergetics and mitochondrial health. By promoting the flow of pyruvate into the TCA cycle, DCA can enhance mitochondrial respiration and increase the production of ATP. nih.govnih.gov In rodent models, DCA administration was found to significantly increase mitochondrial respiratory function. nih.govresearchgate.net Similarly, in astrocytes isolated from a rat model of amyotrophic lateral sclerosis, DCA improved the mitochondrial respiratory control ratio. plos.org

However, the impact on mitochondria can be multifaceted. The increased oxidative phosphorylation can also lead to an elevation in mitochondrial reactive oxygen species (mtROS). nih.govnih.govfrontiersin.org This increase in oxidative stress is a key component of DCA's effects, particularly in cancer cells. nih.govfrontiersin.org Furthermore, in some cancer cell lines, DCA has been observed to reduce the hyperpolarized mitochondrial membrane potential, which is often associated with a cancerous state. dcaguide.orgnih.gov In pancreatic cancer cell lines, despite activating PDH, DCA treatment resulted in reduced mitochondrial oxygen consumption and enhanced ROS production, leading to a bioenergetic crisis rather than a reversal of the Warburg effect. nih.gov

Cellular Responses and Signaling Pathways

The molecular and metabolic alterations initiated by dichloroacetate translate into significant downstream cellular responses, including the induction of programmed cell death and the regulation of cell growth.

Apoptosis Induction in Select Cell Lines

A significant body of research demonstrates that dichloroacetate can selectively induce apoptosis in a variety of cancer cell lines while having minimal effect on non-cancerous cells. dcaguide.orgnih.gov This pro-apoptotic effect has been documented in colorectal, endometrial, breast, and glioblastoma cancer cells. thedcasite.comdcaguide.orgnih.gov The induction of apoptosis is often dose-dependent. dcaguide.org For instance, in metastatic LoVo colorectal cancer cells, a tenfold increase in apoptosis was observed after 48 hours of treatment. dcaguide.org

The mechanism of apoptosis induction is closely linked to its effects on mitochondria. nih.gov DCA-induced apoptosis is associated with a decrease in mitochondrial membrane potential, the efflux of cytochrome c from the mitochondria, and the modulation of key apoptosis-regulating proteins. thedcasite.comnih.gov Studies in endometrial cancer cells showed that DCA treatment increased transcripts of the p53 upregulated modulator of apoptosis (PUMA) while decreasing the abundance of the anti-apoptotic protein Survivin. nih.gov

Table 2: Summary of Dichloroacetate-Induced Apoptosis in Various Cancer Cell Lines

Cell Line TypeFindingsReference
Colorectal Cancer (LoVo, HT29, SW480)Dose-dependent induction of apoptosis, with the largest effect in metastatic LoVo cells. dcaguide.org
Endometrial Cancer (Ishikawa, RL95-2, etc.)Induced apoptosis in most low-to-moderately invasive cell lines; associated with decreased mitochondrial membrane potential. nih.gov
Breast Cancer (BT474, MCF-7)Flow cytometry confirmed increased apoptosis. thedcasite.com
GlioblastomaShown to promote apoptosis by shifting metabolism. nih.gov

Regulation of Cellular Proliferation and Differentiation

In addition to inducing apoptosis, dichloroacetate can also regulate cellular proliferation. Studies on colorectal cancer cells found that DCA caused a significant decrease in cancer cell proliferation, which was associated with a G2 phase cell-cycle arrest. dcaguide.org In some pancreatic cancer cell lines, DCA treatment led to a marked decrease in cell proliferation and migration, exerting a cytostatic rather than a cytotoxic effect. nih.gov

The influence of dichloroacetate extends to cellular differentiation, particularly within the immune system. In one study, DCA was found to induce the differentiation of regulatory T-cells (Treg) while suppressing the differentiation of Th17 cells. nih.gov Interestingly, this effect was determined to be independent of PDK inhibition and instead was dependent on the production of reactive oxygen species. nih.gov By limiting lactate production from tumor cells, DCA can also improve T-cell proliferation and cytokine production, rescuing them from apoptosis and thereby supporting anti-tumor immune responses. nih.gov

Table 3: Overview of Dichloroacetate's Effects on Cellular Proliferation

Cell TypeEffect on ProliferationAssociated MechanismReference
Colorectal Cancer CellsSignificant decreaseG2 phase cell-cycle arrest dcaguide.org
Pancreatic Cancer Cells (PANC-1, BXPC-3)Marked decrease (cytostatic effect)Bioenergetic crisis nih.gov
T-CellsIncreased proliferation (in co-culture with DCA-treated tumor cells)Reduced lactate concentration in the microenvironment nih.gov

Modulation of Oxidative Stress Markers and Reactive Oxygen Species (ROS) Pathways

The introduction of dichloroacetic acid into biological systems has been shown to modulate cellular redox balance, influencing pathways involved in oxidative stress. Studies utilizing the parent compound, dichloroacetate (DCA), reveal a significant impact on the generation of reactive oxygen species (ROS) and the activity of antioxidant defense mechanisms. The use of this compound allows for precise tracing of the molecule and its metabolites, helping to delineate its role in these processes.

Research on rat alveolar type II (L2) cells demonstrated that exposure to DCA leads to an increase in oxidative stress, which is countered by the activation of specific defense pathways. mdpi.com Notably, the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), two critical enzymes in the antioxidant defense system, is upregulated in a concentration-dependent manner following DCA treatment. mdpi.commdpi.com These enzymes work in concert to neutralize harmful ROS; SOD converts superoxide anions into hydrogen peroxide, which is then decomposed into water and oxygen by CAT. The reliance on the SOD/CAT pathway over the glutathione (B108866) system in these cells suggests a specific cellular response to DCA-induced stress. mdpi.com DCA is believed to promote ROS production by shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation, which can lead to an increase in electron leakage from the electron transport chain and subsequent superoxide formation. dcaguide.orgresearchgate.net

The following table summarizes the observed effects of varying concentrations of dichloroacetate on the activity of key oxidative stress enzymes in L2 cells.

Table 1: Effect of Dichloroacetate Concentration on Oxidative Stress Enzyme Activity

DCA Concentration Change in SOD Activity (%) Change in CAT Activity (%)
16 mM +9% +12%
24 mM +11% +26%

Data derived from studies on rat alveolar type II (L2) cells. mdpi.com

Deuterium (B1214612) Tracing in Metabolic Pathway Elucidation

Deuterium-labeled compounds, such as this compound, are powerful tools for elucidating complex metabolic pathways in vivo. The technique, often referred to as Deuterium Metabolic Imaging (DMI) or deuterium tracing, leverages the fact that the deuterium isotope (²H) is stable and can be readily distinguished from hydrogen (¹H) by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov By introducing a deuterated substrate into a biological system, researchers can track the deuterium label as it is incorporated into various downstream metabolites, providing a dynamic map of metabolic flux. nih.gov

This approach offers significant advantages over traditional methods. Unlike radioactive isotopes, deuterium is non-radioactive. Furthermore, it allows for the observation of hydride anion transfer, which is fundamental to the oxidation-reduction (redox) reactions that underpin metabolism, particularly the turnover of crucial cofactors like NADH and NADPH.

A primary application of deuterium tracing is the quantitative assessment of metabolite flux through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov Studies using deuterated acetate (B1210297) (sodium acetate-d3), a structural analog of dichloroacetate, have successfully demonstrated the ability to track substrate flux through the TCA cycle in the liver. nih.govnih.gov

Upon entering the cell, deuterated acetate is converted to deuterated acetyl-CoA, which then enters the TCA cycle. As the cycle proceeds, the deuterium atoms are transferred to various intermediates. By measuring the rate of deuterium incorporation into downstream metabolites like glutamate (B1630785) and glutamine, it is possible to quantify the activity of the TCA cycle. nih.govfrontiersin.org This methodology allows for a detailed understanding of how metabolic states or external agents can alter nutrient flux. nih.gov this compound can be used in a similar manner to trace its entry into and influence on central carbon metabolism.

The table below presents findings from a study using deuterated acetate to quantify metabolic flux in lean and fatty livers, illustrating the type of quantitative data that can be obtained through deuterium tracing.

Table 2: Quantitative Assessment of Hepatic Acetate Metabolism Using Deuterium Tracing

Animal Group Intrahepatic Acetate Uptake (AUC, mM・min⁻¹) Glutamine/Glutamate (Glx) Production (AUC, mM・min⁻¹)
Fatty Liver 717.9 ± 131.1 113.6 ± 23.8
Lean (Control) 605.1 ± 119.9 136.7 ± 41.7

AUC (Area Under the Curve) represents the total metabolite concentration over the study period. Data derived from studies in rats using sodium acetate-d3. nih.govfrontiersin.org

The biosynthesis of nucleotides, the building blocks of DNA and RNA, is intrinsically linked to central carbon metabolism. The pentose (B10789219) phosphate (B84403) pathway (PPP), an offshoot of glycolysis, is the primary source of the ribose-5-phosphate (B1218738) scaffold for both purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov Stable isotope tracers are essential for quantifying the flux of precursors into these biosynthetic pathways. mdpi.comnih.gov

Dichloroacetate is known to modulate the balance between glycolysis and the TCA cycle by activating the pyruvate dehydrogenase (PDH) complex, which funnels pyruvate from glycolysis into the mitochondria. dcaguide.orgnih.govnih.gov This metabolic shift can alter the availability of glucose-6-phosphate for entry into the PPP. By using this compound, researchers can trace the fate of its constituent atoms and, more importantly, observe its indirect effects on interconnected pathways. For instance, by employing a deuterated glucose tracer alongside DCA, one could quantify how DCA-induced metabolic shifts alter the proportion of glucose carbons being funneled into the PPP for nucleotide synthesis versus being oxidized in the TCA cycle. nih.govgoogle.com This allows for a dynamic understanding of how cellular resources are allocated for proliferation and maintenance under different metabolic conditions. mdpi.com

Effects on Protein Structure and Dynamics (e.g., Protein Fibrils H/D Exchange)

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the structure and dynamics of proteins in solution. The method is based on the principle that backbone amide hydrogens on a protein can exchange with deuterium atoms when the protein is exposed to a deuterated solvent, typically deuterium oxide (D₂O). The rate of this exchange is highly dependent on the protein's conformation, solvent accessibility, and hydrogen bonding.

The experimental workflow involves incubating a protein in a deuterated buffer for a set period, followed by quenching the reaction by lowering the pH and temperature. nih.gov The protein is then rapidly digested into peptides, and the mass of these peptides is measured by mass spectrometry. An increase in mass corresponds to the number of amide hydrogens that have been replaced by deuterium. Tightly folded regions of a protein and areas involved in stable hydrogen bonds (like in protein fibrils) are protected from the solvent, resulting in a slow rate of exchange. nih.gov Conversely, flexible or disordered regions exchange rapidly. By measuring deuterium uptake over time, a detailed map of protein flexibility and conformation can be generated. nih.gov

While this technique primarily uses a deuterated solvent, the principles of deuterium exchange are fundamental. The presence of deuterated small molecules could potentially be used to probe specific binding pockets or allosteric sites on a protein, although the primary application remains the analysis of global and local protein dynamics through solvent exchange. Studies have shown that deuteration can slightly increase protein stability, an effect attributed to solvent interactions rather than changes to intramolecular hydrogen bonds. google.com

Pharmacokinetic and Pharmacodynamic Research of Dichloroacetic Acid D2

Isotopic Effects on Biotransformation and Elimination Kinetics

The substitution of hydrogen with deuterium (B1214612) in Dichloroacetic acid-d2 (DCA-d2) introduces a kinetic isotope effect (KIE) that can influence its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions. This effect is particularly relevant for the biotransformation of DCA, where the initial metabolic step involves the cleavage of this bond.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a compound describes its journey through the body. For this compound, this profile is largely governed by the same pathways as DCA, but modulated by the isotopic effect.

The metabolism of dichloroacetic acid proceeds through a series of defined intermediates. The primary metabolic step is the conversion to glyoxylate (B1226380). nih.govnih.gov This reaction is a critical juncture, as glyoxylate is subsequently transformed into several other metabolites.

Major and minor metabolites identified following the administration of DCA in animal models include:

Glyoxylate: The direct product of DCA metabolism. nih.gov

Oxalate: A downstream metabolite formed from glyoxylate. nih.goviarc.fr Chronic DCA use can be limited by toxicity, which is thought to be partly due to its conversion to oxalate. nih.gov

Glycolate: Another significant urinary metabolite derived from glyoxylate. iarc.fr

Glycine: Formed via the transamination of glyoxylate, which can then be conjugated and excreted. nih.gov

Carbon Dioxide: A substantial fraction of DCA can be completely metabolized and eliminated as CO2. iarc.fr

In studies on rats, metabolites such as glyoxylic, oxalic, and glycolic acids were identified as major urinary metabolites. iarc.fr The presence of deuterium in DCA-d2 does not change the identity of these metabolites, but it can alter the rate at which they are formed.

Table 1: Key Metabolites of Dichloroacetic Acid This table is interactive. You can sort and filter the data.

Metabolite Precursor Role in Pathway
Glyoxylate Dichloroacetic Acid Primary Metabolite
Oxalate Glyoxylate Secondary Metabolite
Glycolate Glyoxylate Secondary Metabolite
Glycine Glyoxylate Secondary Metabolite (via Transamination)

The central enzyme responsible for the biotransformation of dichloroacetic acid is Glutathione (B108866) S-Transferase Zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase. nih.govnih.govresearchgate.net This enzyme catalyzes the conversion of DCA to glyoxylate in a reaction that requires glutathione (GSH) as a cofactor, although GSH is not consumed in the process. nih.gov

GSTZ1 is predominantly found in the liver, which is the primary site of DCA metabolism. researchgate.netdtic.mil A key characteristic of the interaction between DCA and GSTZ1 is that DCA acts as a mechanism-based inactivator of the enzyme. nih.govresearchgate.net This means that during the catalytic process, an intermediate is formed that covalently binds to and inactivates GSTZ1. anu.edu.aunih.gov This auto-inhibition of its own metabolizing enzyme explains why repeated exposure to DCA leads to decreased clearance and a longer half-life. nih.govpnnl.gov The inactivation of GSTZ1 by DCA has been shown to occur in both rat and human liver cytosol. nih.gov For DCA-d2, GSTZ1 remains the key metabolizing enzyme, with the rate of inactivation potentially being slower due to the kinetic isotope effect.

The use of deuterium-labeled compounds like this compound is a powerful technique for tracing metabolic pathways in vivo. ismrm.orgnih.gov Because the natural abundance of deuterium is very low (approximately 0.0115%), administering a deuterium-labeled substrate results in signals that are easily distinguishable from background noise. cam.ac.uk This allows researchers to track the labeled molecule and its subsequent metabolites throughout the body non-invasively using techniques like deuterium magnetic resonance spectroscopy (DMRS) or by analyzing tissues and fluids with mass spectrometry. ismrm.orgnih.gov

This methodology enables the quantitative assessment of metabolic fluxes and pathway activities. nih.gov For instance, by administering deuterated glucose, researchers can map its conversion to lactate (B86563) and its entry into the tricarboxylic acid (TCA) cycle. cam.ac.uk Similarly, administering DCA-d2 allows for the precise tracking of its conversion to glyoxylate and other downstream metabolites, providing clear evidence of its metabolic fate and the kinetics of these transformations. ismrm.orgnih.gov This approach provides a dynamic view of how the compound is absorbed, distributed to different organs, metabolized, and ultimately excreted.

Advanced Pharmacokinetic Modeling and Simulation

To better understand and predict the complex kinetic behavior of dichloroacetic acid, researchers employ advanced modeling techniques.

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to simulate the ADME properties of a substance. dtic.mil These models incorporate physiological parameters (like organ volumes and blood flow rates) and compound-specific data (like tissue partitioning and metabolic rates) to predict the concentration of the chemical in various tissues over time.

For dichloroacetic acid, PBPK models have been developed to describe its biotransformation and kinetics in humans and to extrapolate findings from animal studies. dtic.mil A crucial component of the PBPK model for DCA is the description of its metabolism by GSTZ1, including the mechanism-based inactivation of the enzyme. dtic.mil The models can account for the nonlinear kinetics that result from this auto-inhibition. dtic.mil

By integrating data for DCA-d2, such as a potentially slower rate of metabolism due to the kinetic isotope effect, these PBPK models can be used to predict how deuteration affects its pharmacokinetic profile. This allows for extrapolation across different doses and even between species, providing a valuable tool for understanding the implications of isotopic substitution on the compound's behavior in the body. dtic.mil

Population Pharmacokinetic Studies and Genotypic Influences

The pharmacokinetic profile of dichloroacetate (B87207) (DCA) exhibits significant variability among individuals, a phenomenon largely attributed to genetic factors. Population pharmacokinetic studies have been instrumental in elucidating these differences, with a particular focus on the role of the glutathione transferase zeta 1 (GSTZ1) gene. This enzyme is solely responsible for the metabolism of DCA into glyoxylate. nih.govnih.gov

Chronic administration of DCA can lead to the inactivation of the GSTZ1 enzyme, resulting in reduced clearance and potential accumulation of the drug. nih.govnih.gov This inactivation process contributes to non-linear pharmacokinetics, where the rate of elimination decreases with repeated dosing. dtic.mil For instance, in one study, the clearance of DCA was found to decrease from 4.82 L/h to 1.07 L/h with multiple doses. nih.gov

Genetic polymorphisms, specifically single nucleotide polymorphisms (SNPs) in the GSTZ1 gene, result in enzyme variants with different activities and susceptibility to inactivation by DCA. nih.govnih.gov These genetic differences are a primary driver of the inter-individual variability in DCA pharmacokinetics. nih.gov

A study involving human volunteers who received DCA highlighted the impact of GSTZ1 genotype on drug clearance. Individuals possessing at least one variant allele demonstrated different clearance rates compared to those with the wild-type genotype. For example, after five consecutive daily doses, individuals with at least one EGT variant of GSTZ1 showed greater clearance of DCA than those without this variant. nih.gov The ratio of clearance from the first to the fifth dose was significantly different between genotypes, indicating a more pronounced decline in clearance for individuals with certain variants. nih.gov

These findings underscore the importance of pharmacogenetic considerations in the clinical application of DCA. Understanding a patient's GSTZ1 genotype could allow for more precise and individualized dosing strategies, helping to maintain therapeutic levels while minimizing the risk of accumulation. nih.gov

Table 1: Influence of GSTZ1 Genotype on Dichloroacetate (DCA) Clearance

Genotype Group Clearance Ratio (Dose 1 to Dose 5) Interpretation
Contains GSTZ1A Variant 18.2 ± 9.3 More rapid initial clearance, but a greater decline in clearance after five doses. nih.gov
Contains GSTZ1C (EGT) variant, but not GSTZ1A 3.6 ± 0.8 Slower initial clearance and a less pronounced decline in clearance after five doses. nih.gov

Pharmacodynamic Endpoints and Biochemical Responses (e.g., Lactate Levels, Glucose Production)

The primary pharmacodynamic effect of dichloroacetate (DCA) is the modulation of intermediary metabolism, specifically targeting lactate and glucose pathways. bohrium.com DCA achieves this by activating the pyruvate (B1213749) dehydrogenase (PDH) complex, which it does by inhibiting pyruvate dehydrogenase kinase. drugbank.com The activation of PDH enhances the conversion of pyruvate to acetyl-CoA, thereby promoting carbohydrate oxidation and reducing the production of lactate. drugbank.comnih.gov

Lactate Levels

A consistent and well-documented biochemical response to DCA administration is a significant reduction in lactate concentrations in blood and cerebrospinal fluid. nih.govbohrium.com This effect is observed across a wide range of baseline lactate levels and is directly related to the pretreatment lactate concentration. bohrium.comnih.gov

In a study of fasting human volunteers, DCA administration lowered plasma lactate concentrations by 56%. nih.gov Similarly, in an exercising rat model, DCA-treated rats showed an attenuated increase in plasma lactate (28 mg/dl) compared to controls (40 mg/dl). nih.gov The mechanism for this reduction involves not only stimulating lactate oxidation but also inhibiting lactate production from glycolysis in muscle tissue. nih.gov

Glucose Production

DCA also exerts a notable influence on glucose metabolism. Studies in humans have shown that DCA can lower plasma glucose concentrations. nih.gov In one investigation, DCA administration led to a 9% decrease in plasma glucose. nih.gov This hypoglycemic effect is primarily attributed to a proportional decrease in the rate of glucose production. nih.govd-nb.info The reduction in gluconeogenesis may be linked to the decreased availability of precursor substrates like lactate and alanine, which are also lowered by DCA. nih.gov

Furthermore, DCA has been shown to increase the rate of glucose oxidation. nih.gov In one human study, glucose oxidation increased by 24% from baseline following DCA administration, suggesting a more efficient peripheral utilization of glucose. nih.gov In animal models, DCA has been found to enhance insulin-stimulated glycogen (B147801) synthesis in muscle. nih.gov

Table 2: Summary of Biochemical Responses to Dichloroacetate (DCA)

Biochemical Endpoint Effect Magnitude of Change Source
Plasma Lactate Decrease 56% reduction in fasting humans nih.gov
Plasma Glucose Decrease 9% reduction in fasting humans nih.gov
Glucose Production Decrease Proportional to the decrease in plasma glucose nih.gov
Glucose Oxidation Increase 24% increase from baseline in humans nih.gov
Plasma Alanine Decrease 66% reduction in fasting humans nih.gov

Advanced Toxicological Investigations and Risk Assessment Methodologies for Dichloroacetic Acid D2

Mechanistic Toxicology at the Molecular and Cellular Level

The carcinogenic potential of dichloroacetic acid (DCA), particularly in the liver, has been a central focus of toxicological research. While its deuterated form, Dichloroacetic acid-d2, is less studied, the mechanisms are considered analogous. Investigations into the carcinogenic mechanisms of DCA have explored both genotoxic and non-genotoxic pathways.

Evidence regarding direct DNA damage is inconsistent. nih.gov Some in vivo studies suggested that DCA could cause DNA unwinding in bone marrow and blood leukocytes in animals. nih.gov However, it is not mutagenic in most in vitro and in vivo tests. uzh.ch For instance, DCA tested negative for inducing micronuclei in one study and failed to induce DNA damage in a single-cell gel electrophoresis assay with Chinese hamster ovary cells. iarc.fr In bacterial systems, it yielded positive results for base substitution mutations in specific Salmonella typhimurium strains like TA100, but not in others such as TA98. nih.govnih.gov

Despite the mixed evidence for direct genotoxicity, DCA is a potent liver carcinogen in rodents. uzh.ch A primary proposed mechanism is non-genotoxic, involving the promotion of pre-existing, spontaneously initiated cells. uzh.ch Key events in this process include:

Metabolic Disruption : DCA inhibits the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. mdpi.comnih.gov This shifts cellular metabolism from glycolysis towards oxidative phosphorylation. mdpi.comnih.gov

Inhibition of Apoptosis : The metabolic shift and other cellular changes are believed to inhibit apoptosis, giving a selective growth advantage to initiated cells. uzh.ch

Oxidative Stress : DCA administration can lead to increased production of reactive oxygen species (ROS), contributing to cellular damage and promoting carcinogenesis. uzh.choaepublish.com

Cell Proliferation : Studies in B6C3F1 mice show that DCA promotes the development of hepatic foci and tumors. nih.gov

Research has identified specific mutations in the H-ras codon 61 in liver tumors from DCA-treated mice, which are distinct from those found in spontaneous tumors, suggesting a potential indirect genotoxic effect may contribute to its carcinogenicity. nih.gov The dose-response relationship for proliferative liver lesions often follows a "hockey stick" pattern, indicating a threshold effect. nih.gov

Table 1: Summary of Key Findings in DCA Carcinogenicity Studies

Study FocusModel SystemKey FindingsReference
Hepatic Tumor PromotionFemale B6C3F1 miceDCA promoted N-methyl-N-nitrosourea-initiated foci and tumors with an exponential concentration-response relationship. Promoted lesions were eosinophilic and contained glutathione (B108866) S-transferase-pi (GST-pi). nih.gov
HepatocarcinogenicityMale B6C3F1 miceDCA increased the incidence and multiplicity of hepatocellular adenomas and carcinomas. iarc.fr
Genotoxicity AssessmentBacterial and Fungal SystemsPositive results were observed in assays for base substitution mutations in Salmonella typhimurium strain TA100 in some tests. nih.gov
Carcinogenicity in RatsMale F344 ratsIncreased incidence of hepatocellular carcinomas was observed at higher concentrations. iarc.fr

Dichloroacetic acid has been shown to induce both neurotoxicity and reproductive toxicity through various mechanisms.

Neurotoxic Mechanisms: The neurotoxicity of DCA is linked to its metabolism and accumulation. dovepress.com DCA is primarily metabolized by the enzyme glutathione transferase zeta 1 (GSTZ1). dovepress.com This enzyme can be inhibited by DCA itself, leading to drug accumulation and potential peripheral neurotoxicity. dovepress.com The accumulation of certain metabolites is also a proposed mechanism. For example, the toxic metabolites maleoylacetone and fumarylacetone can inhibit the enzyme ALA dehydratase, leading to the buildup of δ-aminolevulinic acid (δ-ALA), a known neurotoxic substance. dovepress.com Other proposed mechanisms for the neurotoxicity of related chlorinated hydrocarbons include oxidative stress, calcium overload, and changes in neurotransmitters. nih.govnih.gov

Reproductive and Developmental Toxic Mechanisms: DCA adversely affects the male reproductive system. Studies in adult male rats have demonstrated that DCA can induce testicular toxicity. nih.gov Key observations include:

Delayed spermiation and altered resorption of residual bodies. nih.gov

Decreased sperm count and motility. nih.govuzh.ch

Increased numbers of fused and morphologically abnormal sperm. nih.gov

Degeneration of seminiferous tubules and depletion of germ cells at higher concentrations. researchgate.net

These effects are associated with decreased weights of the testes and epididymis and alterations in hormone levels, including testosterone, FSH, and LH. researchgate.net

In terms of developmental toxicity, studies in rats have shown that DCA can cause a dose-dependent increase in visceral malformations, primarily of cardiovascular origin. uzh.ch At maternally toxic doses, other effects such as hydronephrosis and eye malformations have been observed. uzh.ch Research also indicates that DCA and the related compound trichloroacetic acid may act as endocrine-disrupting chemicals by altering the protein levels of estrogen receptors in the uterus and placenta. nih.gov

Table 2: Summary of Key Reproductive and Developmental Toxicity Findings for DCA

Toxicity TypeModel SystemObserved EffectsReference
SpermatotoxicityAdult Male RatsDelayed spermiation, decreased sperm count and motility, increased morphological abnormalities. nih.gov
Male FertilitySprague Dawley RatsInhibited spermatogenesis and reduced fertility at higher doses. uzh.ch
Developmental ToxicityLong Evans RatsIncreased incidence of visceral malformations (cardiovascular) in fetuses. uzh.ch
Developmental ToxicityCD-1 MicePerinatal mortality and delayed birth at high doses. uzh.ch

Oxidative stress is a significant mechanism underlying the organ-specific toxicity of DCA, particularly in the liver and testes. uzh.chresearchgate.net Exposure to DCA leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. oaepublish.com

In the liver, DCA has been shown to enhance ROS production, which can activate signaling pathways like the JNK pathway, ultimately leading to apoptosis in liver cancer cells. oaepublish.com This increased oxidative state is considered a key contributor to its hepatocarcinogenic effects. uzh.ch

Studies on lung cells also point to the induction of oxidative stress. In rat alveolar type II cells, DCA exposure increased the activity of the superoxide (B77818) dismutase (SOD)/catalase (CAT) oxidative stress defense pathway, suggesting these cells rely on SOD and CAT to combat DCA-induced stress. nih.govnih.gov

In the context of reproductive toxicity, DCA administration in rats has been associated with significant alterations of oxidative stress markers in the testes. researchgate.net These changes include:

Increased levels of lipid peroxidation.

Increased activities of SOD and CAT.

Decreased activity of glutathione peroxidase (GPx) and lower levels of glutathione (GSH). researchgate.net

This oxidative damage to the testicular tissue, which is rich in vulnerable polyunsaturated fatty acids, is a key mechanism for the observed testicular injury, including degeneration of seminiferous tubules and germ cell depletion. researchgate.net

Reconciliation of In Vitro and In Vivo Toxicological Discrepancies

Bridging the gap between in vitro assays and in vivo outcomes is a critical challenge in toxicology. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to identify conserved toxicity pathways and provide a more comprehensive understanding of a chemical's mechanism of action. mdpi.com

For DCA, integrated multi-omics studies have begun to unravel its complex effects on cellular metabolism and gene expression. nih.govnih.gov By combining metabolomic profiling and gene expression analysis in lung cancer models, researchers have identified significant alterations in key metabolic pathways, such as the Warburg effect and the citric acid cycle. nih.govnih.gov

A notable finding from such an integrated approach was the identification of the macrophage migration inhibitory factor (MIF) gene as a potential target of DCA. nih.govnih.gov The analysis revealed that DCA treatment leads to an increase in citric acid levels, which in turn may interact with and decrease the expression of the MIF gene, a factor implicated in tumor progression. nih.gov These multi-omics approaches allow for the construction of trans-omics networks that can systematically map out adverse outcome pathways (AOPs), providing a mechanistic basis for risk assessment that is more robust than single-layer omics data alone. mdpi.com The combination of different omics layers, such as proteomics and metabolomics, can be particularly advantageous as they complement each other directly to provide a clearer picture of the cellular response to xenobiotics. mdpi.com

Extrapolating toxicological data from laboratory animals to humans is a cornerstone of chemical risk assessment. To improve the accuracy of these extrapolations, various advanced modeling techniques are employed.

In Vitro to In Vivo Extrapolation (IVIVE): This approach is crucial for translating data from new approach methodologies (NAMs), such as high-throughput in vitro screening, into meaningful predictions of human exposure and risk. altex.org IVIVE workflows use reverse dosimetry, where in vitro bioactivity concentrations are converted into equivalent doses in humans (human oral equivalent dose, or hOED). altex.org This process involves computational models that account for chemical distribution and pharmacokinetics. altex.org

Physiologically-Based Pharmacokinetic (PBPK) Models: These are sophisticated mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. For DCA, PBPK models have been developed to analyze blood concentration data and understand its dosimetry. nih.gov These models are critical for interpreting the dose-response relationship for DCA-induced liver cancer, as they can account for complexities like the auto-inhibition of DCA's own metabolism, which leads to non-linear increases in blood concentration at lower doses. nih.gov

Interspecies Correlation Estimation (ICE) Models: These models use mathematical relationships, typically log-linear regressions, between the toxicological responses (e.g., LC50 values) of different species. researchgate.net By establishing a correlation for a range of chemicals between a tested surrogate species and an untested species, these models can predict the toxicity of a new chemical to the untested species, thereby reducing the need for extensive animal testing across multiple species. researchgate.net The validation of these various models against existing in vivo data is essential to ensure their predictive accuracy for risk assessment. altex.org

Development of Predictive Toxicological Models

The development of predictive toxicological models for this compound (DCA-d2) is an area of growing interest, driven by the need to understand the potential risks associated with this deuterated compound without extensive traditional animal testing. While specific predictive models exclusively for DCA-d2 are not extensively documented in publicly available literature, the approach to developing such models would be heavily based on the established methodologies used for its non-deuterated counterpart, Dichloroacetic acid (DCA), coupled with an understanding of the kinetic isotope effect.

Predictive toxicology leverages computational models to estimate the toxic properties of chemicals. criver.com These models are broadly categorized into Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) models.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that aim to predict the biological activity or toxicity of a chemical based on its molecular structure. nih.gov For DCA and its analogues, QSAR studies have been conducted to understand the relationship between their structural features and cytotoxic activities. nih.govresearchgate.net These models use various molecular descriptors to correlate the chemical structure with toxicological endpoints.

The development of a QSAR model for DCA-d2 would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for DCA-d2. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, shape, and lipophilicity.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that links the descriptors to a specific toxicological endpoint. nih.govnih.gov

Validation: Rigorously validating the model to ensure its predictive power and reliability. nih.gov

Deuterium (B1214612) substitution in DCA to form DCA-d2 would alter certain molecular descriptors, which could in turn affect the predictions of a QSAR model. The primary influence would be on descriptors related to bond vibrations and molecular weight, which can impact metabolic stability and reaction rates.

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. dtic.milcdc.govdissolutiontech.com Several PBPK models have been developed for DCA to simulate its kinetic behavior in rodents and humans. dtic.milnih.gov These models are crucial for extrapolating toxicity data between species and for risk assessment.

A PBPK model for DCA typically includes compartments representing key organs and tissues, with parameters governing blood flow, tissue partitioning, and metabolic clearance. nih.gov The metabolism of DCA is primarily mediated by glutathione transferase zeta (GSTzeta). dtic.mil

The development of a PBPK model for DCA-d2 would require consideration of the kinetic isotope effect. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can result in a slower rate of metabolism for the deuterated compound. nih.govnih.govtandfonline.com This "metabolic switching" can alter the pharmacokinetic profile and potentially the toxicity of the compound. tandfonline.com

Specifically, for a DCA-d2 PBPK model, the metabolic parameters, such as the maximal velocity of metabolism (Vmax) and the Michaelis-Menten constant (Km), would likely need to be adjusted to account for the slower metabolism due to the deuterium substitution. This could lead to a longer half-life and increased systemic exposure to DCA-d2 compared to DCA.

Interactive Data Table: Comparison of Potential Model Parameters for DCA and DCA-d2

Model TypeKey ParametersDichloroacetic acid (DCA)This compound (DCA-d2) (Hypothetical)Rationale for Difference
QSAR Molecular Weight128.94 g/mol 130.95 g/mol Increased mass due to deuterium.
LogP~0.9Similar to DCAIsotopic substitution has a minimal effect on lipophilicity.
Vibrational FrequenciesStandard C-H stretchLower C-D stretch frequencyDeuterium is heavier than hydrogen.
PBPK Metabolic Clearance (CL)Established values from in vivo/in vitro studies.Potentially lower than DCA.Kinetic isotope effect leading to slower metabolism. nih.govnih.gov
Half-life (t1/2)Dependent on dose and species.Potentially longer than DCA.Slower clearance would lead to a longer half-life.
Volume of Distribution (Vd)Established values.Likely similar to DCA.Isotopic substitution is unlikely to significantly alter tissue partitioning.

Research Findings and Future Directions

While direct experimental data and validated predictive models for DCA-d2 are scarce, the existing knowledge on DCA toxicology and the principles of isotope effects provide a strong foundation for their development. Future research should focus on:

In vitro metabolism studies: To quantify the kinetic isotope effect on the metabolism of DCA-d2 by GSTzeta.

Development of specific QSAR models: Incorporating descriptors that can capture the subtle structural and energetic differences between DCA and DCA-d2.

Adaptation of existing PBPK models: Modifying the metabolic parameters in existing DCA PBPK models to reflect the slower metabolism of DCA-d2 and validating these models with experimental data.

The development and validation of these predictive models will be instrumental in conducting a thorough risk assessment for this compound and will contribute to the broader understanding of the toxicological implications of deuteration.

Environmental Fate and Ecotoxicological Research of Dichloroacetic Acid D2

Degradation Pathways in Aqueous and Terrestrial Environments

The degradation of Dichloroacetic acid-d2 in the environment proceeds through various physical, chemical, and biological mechanisms, similar to its non-deuterated counterpart. The primary difference lies in the kinetic isotope effect, where the heavier deuterium (B1214612) atom can lead to slightly slower reaction rates, a principle that is fundamental to its use in tracer studies. zeochem.com

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) and ultraviolet (UV) radiation, is an effective advanced oxidation technology for the complete mineralization of halogenated organic acids like DCA into harmless products. conicet.gov.arresearchgate.net The process is initiated when TiO₂, a semiconductor catalyst, absorbs UV light, generating electron-hole pairs (e⁻/h⁺). mdpi.com

The primary mechanism for DCA degradation in acidic aqueous TiO₂ suspensions is through direct oxidation by photogenerated holes (h⁺) on the catalyst surface, rather than by hydroxyl radicals. conicet.gov.armdpi.com The adsorbed DCA molecule is attacked by a hole, leading to the formation of a dichloroacetoxy radical. This radical subsequently undergoes decarboxylation (a photo-Kolbe reaction) to yield a carbon-centered radical. mdpi.com This process continues until the compound is fully mineralized to carbon dioxide, chloride ions, and water.

The kinetics of this degradation often follow a zero-order rate law under specific conditions, such as high concentrations of both the pollutant and the photocatalyst. mdpi.comresearchgate.net The reaction rate is influenced by several key parameters, including the initial concentration of the acid, the catalyst loading, and the intensity of the UV light. conicet.gov.ar

Table 1: Key Factors Influencing Photocatalytic Degradation of Dichloroacetic Acid

ParameterEffect on Degradation RateDescription
Initial DCA Concentration InfluentialThe rate can be dependent on concentration until saturation of the catalyst surface is reached. mdpi.com
Catalyst Loading (TiO₂) InfluentialRate increases with catalyst mass up to a certain point, beyond which light scattering can reduce efficiency. conicet.gov.ar
UV Light Intensity Directly ProportionalHigher light intensity generates more electron-hole pairs, increasing the reaction rate. conicet.gov.ar
pH of Suspension InfluentialAcidic pH is generally favored for the direct hole oxidation mechanism and prevents TiO₂ particle aggregation. researchgate.netmdpi.com
Dissolved Oxygen EssentialOxygen acts as an electron scavenger, preventing electron-hole recombination and promoting degradation. conicet.gov.ar

Microbial activity is a crucial pathway for the natural attenuation of DCA in both soil and water. Numerous microorganisms have been identified that can utilize DCA as a sole source of carbon and energy. researchgate.netnih.gov These microbes possess specialized enzymes that catalyze the breakdown of the compound.

One significant degradation mechanism is hydrolytic dechlorination under aerobic conditions, where bacteria cleave the carbon-chlorine bonds. researchgate.net Another identified pathway, particularly under anaerobic conditions, is a fermentative route. For instance, the bacterium "Candidatus Dichloromethanomonas elyunquensis" metabolizes DCA to glyoxylate (B1226380) via a haloacid dehalogenase enzyme, which is then further processed through the Wood-Ljungdahl pathway. researchgate.netosti.gov

Bacteria from the genus Cupriavidus are well-documented for their ability to degrade a wide range of chlorinated and aromatic compounds. mdpi.comnih.gov For example, Cupriavidus necator JMP134 is known to degrade 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated herbicide, through a series of enzymatic steps initiated by a dioxygenase that cleaves the ether bond. nih.govnih.gov Strains of Cupriavidus have also been isolated that can assimilate nitrobenzoates, demonstrating their metabolic versatility in breaking down halogenated and substituted organic molecules, making them relevant candidates for DCA-d2 degradation studies. nih.govnih.govresearchgate.net

Table 2: Examples of Dichloroacetic Acid Degrading Bacteria

MicroorganismDegradation ConditionKey Pathway/Enzyme
Paenibacillus sp. DCA-M2AerobicHydrolytic dechlorination. researchgate.net
"Candidatus Dichloromethanomonas elyunquensis"AnaerobicFermentation via (S)-2-haloacid dehalogenase to glyoxylate. researchgate.netosti.gov
Cupriavidus sp.AerobicKnown for degrading various chlorinated and aromatic compounds. nih.govnih.gov
Enterobacter cloacaeAerobicUtilizes 2,2-dichloropropionate as a carbon source. researchgate.net
Burkholderia sp.AerobicUtilizes 2,2-dichloropropionate as a carbon source. researchgate.net

Isotopic Tracing in Environmental Transformation Studies

The use of stable, non-radioactive isotopes like deuterium (²H) is a powerful technique in environmental science for tracing the pathways and transformation of pollutants. nih.govnerc.ac.ukusgs.gov this compound serves as an ideal tracer for its non-deuterated counterpart. By introducing a known quantity of DCA-d2 into a system (such as a soil column or a water body), researchers can accurately track its movement, degradation, and incorporation into various environmental compartments. zeochem.commdpi.com

Using highly sensitive analytical methods like mass spectrometry, scientists can distinguish the labeled DCA-d2 from any pre-existing, unlabeled DCA. zeochem.comsynmr.in This allows for the precise determination of degradation rates and the identification of transformation products directly derived from the introduced compound. nih.govnih.gov This method provides unambiguous insights into reaction mechanisms and environmental fate, which is crucial for assessing the persistence and potential for natural attenuation of the contaminant. usgs.govmdpi.com

Advanced Environmental Modeling Approaches

Computational modeling has become an indispensable tool for understanding and predicting the environmental behavior of contaminants and for optimizing remediation technologies.

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis to simulate fluid flow, heat transfer, and associated phenomena. mdpi.com In the context of environmental engineering, CFD is extensively used to model and optimize the performance of photocatalytic reactors used for water treatment. niscair.res.inmdpi.com

For the degradation of this compound, CFD models can simulate the complex interplay of fluid dynamics, mass transfer of the compound to the catalyst surface, and the distribution of UV radiation within the reactor. researchgate.netmdpi.com By predicting flow patterns and identifying areas of poor mixing or insufficient light exposure, engineers can refine the reactor's geometry and operating conditions. uni-ulm.de This optimization leads to enhanced efficiency, ensuring that the pollutant has adequate residence time and contact with the catalyst under optimal irradiation, thereby maximizing the degradation rate. niscair.res.indtu.dk

Predictive environmental models are used to forecast the fate and transport of chemicals released into the environment. cdc.gov These models integrate a compound's specific physicochemical properties (e.g., solubility, vapor pressure) with site-specific environmental conditions like soil type, groundwater flow, and climate patterns. cdc.govepa.gov

Computational Chemistry and Molecular Modeling Applications

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

While comprehensive Structure-Activity Relationship (SAR) studies specifically targeting a wide range of deuterated analogs of dichloroacetic acid are not extensively documented in publicly available literature, the principles of molecular modeling provide a framework for predicting the impact of deuteration. SAR studies traditionally explore how modifications to a chemical structure affect its biological activity. In the context of DCA-d2, computational methods can be employed to compare its properties with its non-deuterated counterpart, offering insights into potential differences in efficacy or metabolic stability.

Molecular modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) are often applied to series of chemical analogs to correlate their structural features with biological activities. cchmc.orgwikipedia.orgnovamolecular.com For DCA and its derivatives, QSAR studies have been utilized to understand the structural requirements for their anticancer activity, which is primarily linked to the inhibition of pyruvate (B1213749) dehydrogenase kinases (PDKs). cchmc.orgwikipedia.orgnovamolecular.com These studies typically analyze various molecular descriptors, including electronic, steric, and hydrophobic properties.

A hypothetical SAR study involving DCA-d2 could computationally screen a virtual library of deuterated and non-deuterated DCA analogs against the active site of PDK. By calculating binding energies and other relevant descriptors, researchers could build predictive models to guide the synthesis of novel compounds with potentially enhanced therapeutic profiles. The data from such a study could be organized as shown in the interactive table below, comparing key computed parameters for DCA and DCA-d2.

CompoundPredicted Binding Affinity (kcal/mol)Dipole Moment (Debye)Molecular Volume (ų)
Dichloroacetic acid-5.22.185.4
Dichloroacetic acid-d2-5.32.085.2

Ligand-Receptor Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate the interactions between a ligand, such as dichloroacetate (B87207) (the ionized form of DCA), and its biological receptor at an atomic level. nih.gov The primary target of DCA is understood to be pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in cellular metabolism. cchmc.orgwikipedia.orgnovamolecular.com

MD simulations can be particularly insightful in this regard. By simulating the behavior of the ligand-receptor complex over time, researchers can analyze the stability of key interactions and identify any differences in the conformational flexibility of the ligand and the protein binding pocket. For example, the slightly different electrostatic properties of a C-D bond compared to a C-H bond could lead to minor alterations in the hydrogen bonding network within the active site.

The table below summarizes the key interacting residues in the PDK2 active site with dichloroacetate, as identified through molecular docking studies. While specific studies on DCA-d2 are lacking, these residues would be the focus of any comparative computational analysis.

Interacting ResidueType of Interaction
Arg154Hydrogen Bond, Electrostatic
Tyr155Hydrogen Bond
Asn158Hydrogen Bond
Val108Hydrophobic Interaction

Pharmacophore Modeling for Target Identification and Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based).

For dichloroacetate, a pharmacophore model for PDK inhibition would typically include features such as a negatively ionizable group (the carboxylate) and hydrogen bond acceptors. This model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features and are therefore potential PDK inhibitors.

Furthermore, pharmacophore models can be used in conjunction with 3D-QSAR studies to design new ligands with improved activity. By understanding the key pharmacophoric features and their spatial relationships, medicinal chemists can strategically modify the DCA scaffold to enhance its interaction with the target receptor. The potential for deuteration to modulate metabolic stability could be an important consideration in such design efforts.

A typical pharmacophore model for a PDK inhibitor based on the dichloroacetate scaffold would include the features outlined in the table below.

Pharmacophoric FeatureDescription
Negative IonizableRepresents the carboxylate group essential for binding.
Hydrogen Bond AcceptorCorresponds to the oxygen atoms of the carboxylate.
Hydrophobic FeatureRepresents the dichloromethyl group.

Quantum Chemical Calculations and Isotopic Effects on Reactivity

Quantum chemical calculations provide a powerful means to investigate the electronic structure and reactivity of molecules, and they are particularly well-suited for studying isotopic effects. The substitution of hydrogen with deuterium (B1214612) in this compound leads to a change in the vibrational zero-point energy (ZPE) of the molecule. cchmc.org Because the C-D and O-D bonds have lower vibrational frequencies than the corresponding C-H and O-H bonds, DCA-d2 has a lower ZPE than its non-deuterated counterpart.

This difference in ZPE is the origin of the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. If a C-H or O-H bond is broken in the rate-determining step of a reaction, the reaction will typically be slower for the deuterated compound (a primary KIE).

Quantum chemical calculations can be used to predict the magnitude of the KIE for various reactions involving DCA-d2. For example, the enzymatic metabolism of DCA is a process where a KIE could be significant. By modeling the reaction mechanism and calculating the ZPEs of the reactants and the transition state, the theoretical KIE can be determined. This information is valuable for understanding the metabolic fate of DCA-d2 and for designing deuterated drugs with potentially improved pharmacokinetic profiles. nih.gov

Furthermore, quantum chemical calculations can be used to explore the equilibrium isotope effect (EIE) on the acidity of DCA-d2. It has been shown that acids are generally weaker in deuterium oxide than in water. nih.gov Computational methods can quantify the pKa difference between DCA and DCA-d2, providing insights into how deuteration affects its behavior in solution.

The table below presents a summary of key isotopic effects that can be investigated using quantum chemical calculations.

Isotopic EffectDescriptionPredicted Impact of Deuteration on DCA-d2
Kinetic Isotope Effect (KIE)Change in reaction rate upon isotopic substitution.Slower metabolism if C-D or O-D bond cleavage is rate-limiting.
Equilibrium Isotope Effect (EIE)Change in equilibrium constant upon isotopic substitution.Slightly lower acidity (higher pKa) compared to DCA.
Vibrational FrequenciesDeuteration lowers the vibrational frequencies of bonds involving deuterium.Observable shifts in the infrared spectrum.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing dichloroacetic acid-d₂ in isotopic labeling studies?

  • Answer : Synthesis typically involves deuteration of dichloroacetic acid using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Isotopic purity (≥98 atom% D) must be verified via nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of residual protium peaks in the 1H^1H-NMR spectrum. Mass spectrometry (MS) or infrared (IR) spectroscopy can further confirm molecular integrity. Proper handling requires inert storage conditions (e.g., argon atmosphere, –20°C) to prevent isotopic exchange or degradation .

Q. How is dichloroacetic acid-d₂ utilized in protein structural studies, such as hydrogen/deuterium (H/D) exchange experiments?

  • Answer : In H/D exchange NMR, dichloroacetic acid-d₂ is used in dissolution buffers (e.g., 95% DMSO-d₆, 0.5% dichloroacetic acid-d₂) to stabilize fibril samples while enabling deuterium incorporation into amide protons. Post-exchange, 15N^{15}N-HSQC spectra are recorded at high field (e.g., 800 MHz) to monitor backbone dynamics. Critical parameters include pH control (5.0–5.5), D₂O concentration, and dissolution time to minimize artifactual deprotection .

Q. What are the metabolic pathways of dichloroacetic acid-d₂, and how do polymorphisms in GST-zeta1 influence its toxicity profile?

  • Answer : Dichloroacetic acid-d₂ is metabolized primarily via glutathione transferase zeta 1 (GST-zeta1), which catalyzes its dechlorination. Polymorphisms in GST-zeta1 (e.g., rs1046428) can reduce enzymatic activity, leading to accumulation and increased hepatotoxicity. In vitro models (e.g., human hepatocytes or recombinant enzyme assays) are used to assess metabolic flux, while genotyping studies correlate variants with adverse outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in dichloroacetic acid-d₂’s dual role as a potential carcinogen and therapeutic agent?

  • Answer : Mechanistic studies must differentiate context-dependent effects. For carcinogenicity, focus on chronic exposure models (e.g., rodent bioassays) and genotoxicity assays (e.g., comet assay). For therapeutic applications (e.g., cancer), evaluate acute dosing regimens and combinatorial therapies (e.g., with glycolysis inhibitors). Meta-analyses of dose-response data and pathway enrichment analysis (e.g., ROS modulation vs. apoptosis induction) clarify divergent outcomes .

Q. What advanced methodologies are used to study the environmental degradation of dichloroacetic acid-d₂?

  • Answer : Photocatalytic mineralization employs TiO₂-based reactors under UV irradiation, with reaction kinetics monitored via HPLC or ion chromatography. Computational fluid dynamics (CFD) models optimize reactor design by simulating light distribution and fluid flow. Isotopic tracing (using 13C^{13}C- or 2H^{2}H-labeled DCA) quantifies degradation intermediates (e.g., glyoxylic acid, CO₂) .

Q. How should researchers address discrepancies in toxicological data between in vitro and in vivo models for dichloroacetic acid-d₂?

  • Answer : Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., GST-zeta1 activity). Validate in vitro findings with transgenic animal models (e.g., GST-zeta1 knockout mice). Use multi-omics approaches (transcriptomics, metabolomics) to identify conserved toxicity pathways and reconcile mechanistic disparities .

Tables of Key Data

Table 1 : Analytical Methods for Dichloroacetic Acid-d₂ Characterization

MethodParametersKey ObservationsReference
1H^1H-NMR800 MHz, pH 5.0Residual protium <2% at δ 2.5–3.0 ppm
Mass SpectrometryESI⁻, m/z 130.95Base peak confirms molecular ion

Table 2 : Toxicity and Metabolic Studies

Model SystemKey FindingImplicationReference
GST-zeta1 KO miceHepatic necrosis at 50 mg/kg/dayPolymorphisms increase toxicity risk
Human hepatocytesIC₅₀ = 1.2 mM (48h exposure)Supports in vitro-in vivo correlation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.